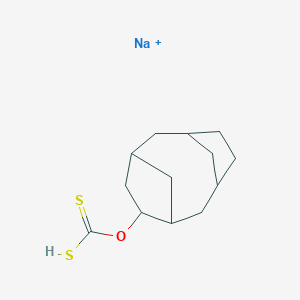
Cyclodecyl xanthogenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodecyl xanthogenate (CDX) is a chemical compound that belongs to the family of xanthates. It is widely used in scientific research for its unique properties and potential applications in various fields. CDX is synthesized through a simple and cost-effective method and has been shown to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Cyclodecyl xanthogenate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Cyclodecyl xanthogenate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Cyclodecyl xanthogenate has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Efectos Bioquímicos Y Fisiológicos
Cyclodecyl xanthogenate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Cyclodecyl xanthogenate can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. In vivo studies have shown that Cyclodecyl xanthogenate can reduce inflammation, protect against oxidative stress, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclodecyl xanthogenate has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. Cyclodecyl xanthogenate is also relatively non-toxic and has low environmental impact. However, Cyclodecyl xanthogenate has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the lab, which can affect the accuracy of the results. Cyclodecyl xanthogenate is also not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
For the study of Cyclodecyl xanthogenate include the development of drug delivery systems, investigation of its potential as a treatment for neurodegenerative diseases, and exploration of its use in material science and agriculture.
Métodos De Síntesis
Cyclodecyl xanthogenate is synthesized through a reaction between cyclodecyl alcohol and carbon disulfide in the presence of sodium hydroxide. The reaction results in the formation of sodium cyclodecyl xanthogenate, which is then acidified to obtain Cyclodecyl xanthogenate. This synthesis method is simple, cost-effective, and yields high-quality Cyclodecyl xanthogenate.
Aplicaciones Científicas De Investigación
Cyclodecyl xanthogenate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Cyclodecyl xanthogenate has been shown to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential use as a drug delivery system. In agriculture, Cyclodecyl xanthogenate has been used as a plant growth regulator and as a pesticide. In material science, Cyclodecyl xanthogenate has been used as a surfactant and as a polymer stabilizer.
Propiedades
Número CAS |
110383-42-1 |
|---|---|
Nombre del producto |
Cyclodecyl xanthogenate |
Fórmula molecular |
C13H20NaOS2+ |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
sodium;4-tricyclo[6.2.1.13,6]dodecanyloxymethanedithioic acid |
InChI |
InChI=1S/C13H20OS2.Na/c15-13(16)14-12-7-10-4-8-1-2-9(3-8)5-11(12)6-10;/h8-12H,1-7H2,(H,15,16);/q;+1 |
Clave InChI |
JEOCMLUTANRVCM-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |
SMILES canónico |
C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |
Sinónimos |
cyclodecyl xanthogenate D 435 D-435 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



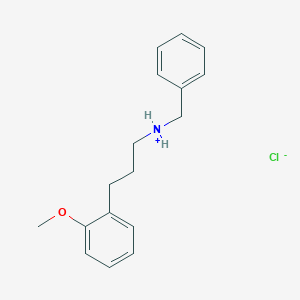
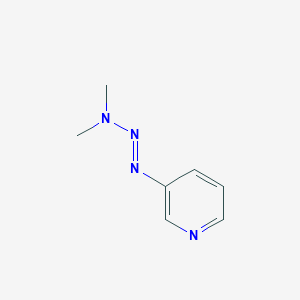
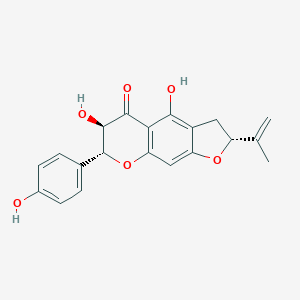
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
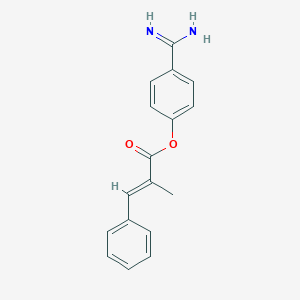

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)


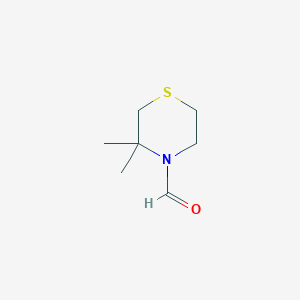
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)